2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
This compound belongs to the class of organic compounds known as triazolopyridazines . These are aromatic heterocyclic compounds containing a triazole ring fused to a pyridazine ring .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution . The process typically starts with a commercially available starting material, which undergoes a nucleophilic reaction using hydrazine hydrate .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as 1H NMR and 13C NMR . For instance, the 1H NMR spectrum of a similar compound showed multiple peaks, indicating the presence of various types of hydrogen atoms in the molecule .Chemical Reactions Analysis
Triazole compounds, including this one, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their well-being profile and excellent therapeutic index .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For example, the melting point can be determined experimentally . The IR absorption spectra can provide information about the functional groups present in the molecule .Scientific Research Applications
Synthesis and Biological Assessment
The compound falls under the category of fused heterocyclic 1,2,4-triazoles, noted for their variety of biological properties. A method for synthesizing novel acetamides, including those with [1,2,4]triazolo[4,3-a]pyridine derivatives, has been developed. These compounds have undergone pharmacological activity studies, highlighting their potential in medicinal chemistry (Karpina et al., 2019).
Structure Analysis and Theoretical Studies
Research has been conducted on the synthesis, structure analysis, and theoretical study of pyridazine analogs, including their medicinal relevance. For instance, the compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was synthesized and characterized through spectroscopic techniques and density functional theory calculations (Sallam et al., 2021).
Potential in Antidiabetic Medication
A family of triazolo-pyridazine-6-yl-substituted piperazines has been synthesized and evaluated for their inhibition of Dipeptidyl peptidase-4 (DPP-4), a key enzyme in diabetes management. These compounds have shown promising results in silico and in vitro, indicating their potential as anti-diabetic drugs (Bindu et al., 2019).
Antiviral Applications
Some novel derivatives of triazolo[4,3‐b]pyridazine have shown promising antiviral activity against hepatitis-A virus (HAV), indicating potential applications in treating viral infections (Shamroukh & Ali, 2008).
Anticancer and Antimicrobial Activity
Derivatives of triazolo and pyridazine have been synthesized and evaluated for their anticancer and antimicrobial activities. This research indicates the potential use of these compounds in cancer treatment and infection control (Kumar et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5OS/c1-13-2-8-16(9-3-13)22-18(27)12-28-19-11-10-17-23-24-20(26(17)25-19)14-4-6-15(21)7-5-14/h2-11H,12H2,1H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAORNKDNKASIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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